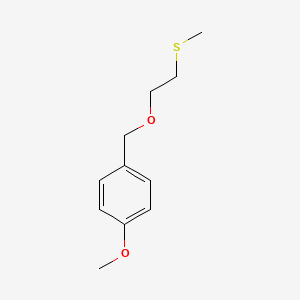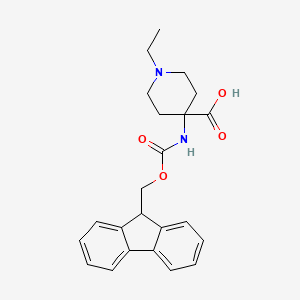
Tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 3,5-dimethoxyphenyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the phenyl ring: The 3,5-dimethoxyphenyl ring is introduced through a Friedel-Crafts acylation reaction.
Coupling with acetic acid: The protected amino group is then coupled with acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
Tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid is widely used in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: As an intermediate in the development of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
- Tert-butoxycarbonylamino-(3,4-dimethoxy-phenyl)-acetic acid
- Tert-butoxycarbonylamino-(3,5-dihydroxy-phenyl)-acetic acid
- Tert-butoxycarbonylamino-(3,5-dimethyl-phenyl)-acetic acid
Uniqueness: Tert-butoxycarbonylamino-(3,5-dimethoxy-phenyl)-acetic acid is unique due to the presence of both tert-butoxycarbonyl and 3,5-dimethoxyphenyl groups, which provide specific reactivity and stability characteristics. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)9-6-10(20-4)8-11(7-9)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIMTFSADOVHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[(2-azaniumylacetyl)amino]hexanoate](/img/structure/B8014341.png)




![2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid](/img/structure/B8014384.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid](/img/structure/B8014414.png)
